molecular formula C18H15NO4 B12900322 Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate CAS No. 827028-74-0

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B12900322
CAS No.: 827028-74-0
M. Wt: 309.3 g/mol
InChI Key: RHHWHEZTMHSBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an oxazole ring substituted with a methyl ester group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate typically involves the following steps:

    Formation of the Benzyloxy Phenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Oxazole Ring Formation: The 4-(benzyloxy)benzaldehyde is then reacted with an appropriate amine and a carboxylic acid derivative under cyclization conditions to form the oxazole ring.

    Esterification: The final step involves the esterification of the oxazole derivative with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Nitro or halogen-substituted phenyl derivatives.

Scientific Research Applications

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazole ring can also participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and methyl ester group make it a versatile compound for various applications in research and industry.

Properties

CAS No.

827028-74-0

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 5-(4-phenylmethoxyphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C18H15NO4/c1-21-18(20)16-17(23-12-19-16)14-7-9-15(10-8-14)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI Key

RHHWHEZTMHSBOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.